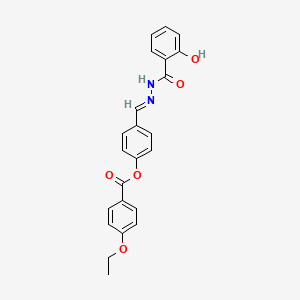![molecular formula C25H18ClN3O4S B12015652 [4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate CAS No. 765284-45-5](/img/structure/B12015652.png)
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound is a complex organic molecule with a long name, but let’s break it down. The core structure consists of a phenyl group (a benzene ring) attached to a 3-chloro-1-benzothiophene-2-carboxylate moiety.
- The phenyl group contains a hydrazinylidene functional group, which imparts reactivity and potential biological activity.
- Overall, this compound combines aromatic and heterocyclic features, making it interesting for research and applications.
Méthodes De Préparation
- Next, the hydrazide reacts with 3-chloro-1-benzothiophene-2-carboxylic acid under appropriate conditions to yield the desired product.
Synthetic Routes: The synthesis of this compound involves several steps. One possible route starts with the condensation of 4-methylaniline with acetyl hydrazine to form the hydrazide intermediate.
Industrial Production: While not widely produced industrially, this compound can be synthesized on a laboratory scale using standard organic chemistry techniques.
Analyse Des Réactions Chimiques
Reactivity: The compound likely undergoes various reactions typical of aromatic and carbonyl compounds.
Common Reagents and Conditions:
Major Products: These reactions can lead to modified derivatives of the compound, such as halogenated or nitrated forms.
Applications De Recherche Scientifique
Chemistry: Researchers may study its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigate its interactions with biological targets (e.g., enzymes, receptors) or its potential as a drug candidate.
Industry: Limited industrial applications, but it could serve as a precursor for specialized chemicals.
Mécanisme D'action
- The compound’s mechanism of action depends on its specific targets. It might inhibit enzymes, modulate signaling pathways, or interact with cellular components.
- Further research is needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Uniqueness: Its combination of phenyl, hydrazinylidene, and benzothiophene moieties sets it apart.
Similar Compounds:
Propriétés
Numéro CAS |
765284-45-5 |
|---|---|
Formule moléculaire |
C25H18ClN3O4S |
Poids moléculaire |
491.9 g/mol |
Nom IUPAC |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C25H18ClN3O4S/c1-15-6-10-17(11-7-15)28-23(30)24(31)29-27-14-16-8-12-18(13-9-16)33-25(32)22-21(26)19-4-2-3-5-20(19)34-22/h2-14H,1H3,(H,28,30)(H,29,31)/b27-14+ |
Clé InChI |
YZZMLCZVHRCULG-MZJWZYIUSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C4=CC=CC=C4S3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12015569.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide](/img/structure/B12015573.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015582.png)
![2-((2-(4-Ethoxyphenyl)-2-oxoethyl)thio)-3-ethyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12015585.png)
![2-((4-Ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide](/img/structure/B12015586.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12015598.png)



![2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12015632.png)


![Methyl 2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetate](/img/structure/B12015659.png)

